1-(Thiophen-3-ylmethyl)piperidin-3-ol
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Overview
Description
1-(Thiophen-3-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a hydroxyl group at the third position.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad pharmacological activity . More detailed studies are required to identify the specific pathways affected by this compound.
Result of Action
As a piperidine derivative, it is likely to have a range of effects depending on its specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine derivatives.
Formation of Intermediate: The thiophene derivative undergoes a reaction with a suitable reagent to form a thiophen-3-ylmethyl intermediate.
Cyclization: The intermediate is then subjected to cyclization with piperidine under controlled conditions to form the desired piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The thiophene ring and the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene or piperidine rings .
Scientific Research Applications
1-(Thiophen-3-ylmethyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-ylmethyl)piperidin-3-ol
- 1-(Furan-3-ylmethyl)piperidin-3-ol
- 1-(Pyridin-3-ylmethyl)piperidin-3-ol
Uniqueness
1-(Thiophen-3-ylmethyl)piperidin-3-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-10-2-1-4-11(7-10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCTASLJWBWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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